2,4-Dichloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline
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Overview
Description
2,4-Dichloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline is a chemical compound with the molecular formula C10H6Cl2N2O2 and a molecular weight of 257.07 g/mol . This compound is characterized by its unique structure, which includes a quinazoline core fused with a dioxino ring and substituted with chlorine atoms at positions 2 and 4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline typically involves multiple steps. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize large-scale reactors and continuous flow systems . These methods are designed to optimize efficiency and cost-effectiveness while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of chlorinated or alkylated derivatives .
Scientific Research Applications
2,4-Dichloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-[1,4]dioxino[2,3-g]quinazoline
- 2,4-Dichloroquinazoline
- 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline
Uniqueness
2,4-Dichloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline is unique due to its specific substitution pattern and the presence of both the dioxino and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H6Cl2N2O2 |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2,4-dichloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-9-5-3-7-8(16-2-1-15-7)4-6(5)13-10(12)14-9/h3-4H,1-2H2 |
InChI Key |
PBWQQMVFFDUFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
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